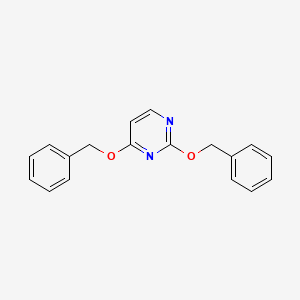

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Vue d'ensemble

Description

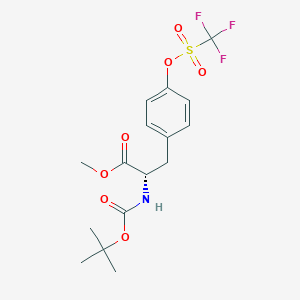

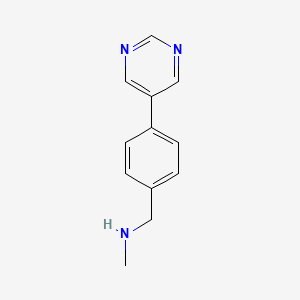

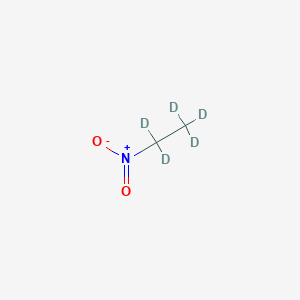

“N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine”, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1. It is a member of the pyrimidine-based amine family and has a molecular formula of C12H13N31.

Synthesis Analysis

The synthesis of N-methylated amino acids like N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine has been achieved through a one-step conversion of sugars and methylamine2. This process was developed using a whole-cell biocatalyst derived from a pyruvate overproducing C. glutamicum strain by heterologous expression of the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida2.

Molecular Structure Analysis

The molecular structure of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is represented by the formula C12H13N33. The compound is part of the pyrimidine-based amine family1.

Chemical Reactions Analysis

The chemical reactions involving N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine are not explicitly mentioned in the search results. However, N-methylated amino acids, which this compound is a part of, are known to undergo various reactions. For instance, they can be produced from sugars and methylamine using a one-step process2.Physical And Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine include a molecular weight of 199.25 g/mol5. More detailed properties were not found in the search results.Applications De Recherche Scientifique

Apoptosis Induction in Cancer Cells

- Discovery of Potent Apoptosis Inducers : N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine and its derivatives, related to N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, were identified as potent apoptosis inducers in breast cancer cells. These compounds, particularly 5d and 5e, showed high potency with EC50 values in the nanomolar range, indicating their potential in cancer therapy through the inhibition of tubulin polymerization (Kemnitzer et al., 2009).

Antimicrobial and Antifungal Applications

- Synthesis and Characterization of Pyrazole Derivatives : The reaction of hydroxymethyl pyrazole derivatives with primary amines yielded compounds such as N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine. These synthesized compounds demonstrated significant activity against breast cancer and microbial organisms (Titi et al., 2020).

Inhibitory Effects on Cell Proliferation

- Microwave-Assisted Synthesis and Antiproliferative Activity : Novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives were synthesized using microwave-assisted processes. These compounds, envisioned as analogs of the anticancer agent MPC-6827, displayed significant inhibitory effects on colorectal cancer cell proliferation (Loidreau et al., 2020).

Corrosion Inhibition in Mild Steel

- Corrosion Inhibitors for Mild Steel : Pyrimidine derivatives like benzylidene-pyrimidin-2-yl-amine showed excellent corrosion inhibition properties for mild steel in acidic environments. These compounds act as mixed type inhibitors and their effectiveness was confirmed through various electrochemical and physical methods (Ashassi-Sorkhabi et al., 2005).

Antitumor Potential

- Design and Synthesis Targeting Microtubules : A series of 4-substituted 5-methyl-furo[2,3-d]pyrimidines were synthesized and evaluated for their microtubule depolymerizing activities. These compounds showed significant potency against multidrug-resistant cancer cells, demonstrating their potential as novel antitumor agents (Devambatla et al., 2016).

Antibacterial Activity

- Synthesis of Pyrimidine Salts with Antibacterial Properties : Pyrimidine salts synthesized with chloranilic and picric acids exhibited notable in vitro antibacterial and antifungal activities. These findings highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Safety And Hazards

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is classified as a Skin Corrosion/Irritation Category 1 B (H314) and Serious Eye Damage/Eye Irritation Category 1 (H318) substance6. It is recommended for use as laboratory chemicals6.

Orientations Futures

The future directions for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine are not explicitly mentioned in the search results. However, given its potential therapeutic and industrial applications1, it is likely that further research and development will be conducted in these areas.

Please note that this information is based on the available search results and may not be exhaustive or up-to-date. For a more comprehensive analysis, please refer to the original sources or consult with a subject matter expert.

Propriétés

IUPAC Name |

N-methyl-1-(4-pyrimidin-5-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-6-10-2-4-11(5-3-10)12-7-14-9-15-8-12/h2-5,7-9,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKANTTBTKVSRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428137 | |

| Record name | N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine | |

CAS RN |

859850-85-4 | |

| Record name | N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)

![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)

![1-(8-Chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)ethanone](/img/structure/B1365377.png)